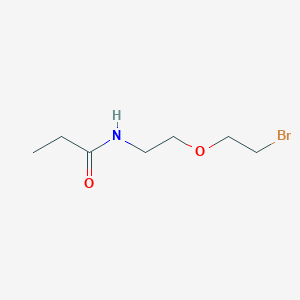
N-Ethylpropionamide-PEG1-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethylpropionamide-PEG1-Br is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest .
準備方法
Synthetic Routes and Reaction Conditions
N-Ethylpropionamide-PEG1-Br can be synthesized through a series of chemical reactions involving the introduction of a bromine atom into the PEG chain. The synthetic route typically involves the following steps:
Preparation of N-Ethylpropionamide: This involves the reaction of ethylamine with propionic acid to form N-ethylpropionamide.
PEGylation: The N-ethylpropionamide is then reacted with a PEG derivative to introduce the PEG chain.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain consistency and quality .
化学反応の分析
Types of Reactions
N-Ethylpropionamide-PEG1-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, making it a versatile intermediate for further chemical modifications.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as PROTACs
Common Reagents and Conditions
Bromination: Bromine or brominating agents are used to introduce the bromine atom.
PEGylation: PEG derivatives are used to introduce the PEG chain.
Coupling Reactions: Various coupling agents and catalysts are used to facilitate the formation of larger molecules
Major Products Formed
The major products formed from these reactions include various PROTAC molecules, which are used for targeted protein degradation .
科学的研究の応用
N-Ethylpropionamide-PEG1-Br has several scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.
Biology: PROTACs synthesized using this compound can selectively degrade target proteins, making them useful for studying biological pathways and processes.
Medicine: PROTACs have potential therapeutic applications, including the treatment of diseases caused by aberrant protein function.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
N-Ethylpropionamide-PEG1-Br functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome .
類似化合物との比較
Similar Compounds
- N-(2-(2-Bromoethoxy)ethyl)propanamide
- N-(2-(2-Bromoethoxy)ethyl)acetamide
- N-(2-(2-Bromoethoxy)ethyl)butanamide
Uniqueness
N-Ethylpropionamide-PEG1-Br is unique due to its PEG-based structure, which provides enhanced solubility and stability. This makes it a valuable linker for the synthesis of PROTACs, offering advantages over other similar compounds .
特性
分子式 |
C7H14BrNO2 |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
N-[2-(2-bromoethoxy)ethyl]propanamide |
InChI |
InChI=1S/C7H14BrNO2/c1-2-7(10)9-4-6-11-5-3-8/h2-6H2,1H3,(H,9,10) |
InChIキー |
QULASMFQNIACBD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




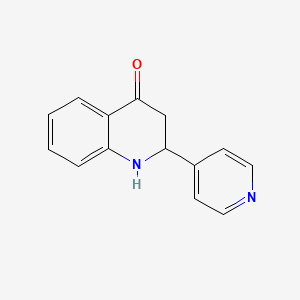



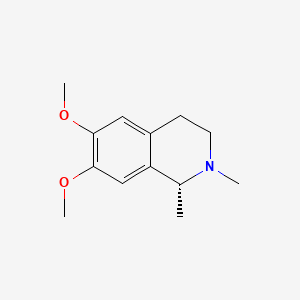


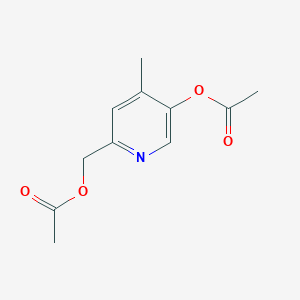

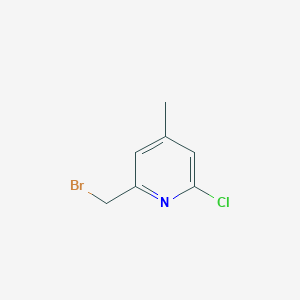
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)

